Bis(2,2,2-trichloroethyl) phosphorochloridite

Description

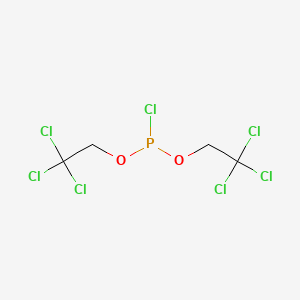

Bis(2,2,2-trichloroethyl) phosphorochloridite (TCE-POCl) is a specialized phosphorylating agent widely used in organic synthesis, particularly for introducing phosphate groups into sensitive molecules like oligonucleotides and nucleosides. Its structure features two 2,2,2-trichloroethyl (TCE) groups attached to a phosphorus center, which act as protecting groups. These groups can be selectively removed under mild reductive conditions (e.g., zinc dust in acetic acid), making TCE-POCl valuable in stepwise syntheses .

Key applications include:

- Oligonucleotide Phosphorylation: TCE-POCl enables the preparation of 5′-phosphorylated 2′,5′-oligoadenylates, critical for studying antiviral and immunomodulatory pathways .

- Nucleoside Modifications: Used to synthesize 4',5-fluoro-2',3'-O-isopropylenuridine 5'-phosphate, demonstrating compatibility with acid-labile substrates .

Properties

CAS No. |

41662-41-3 |

|---|---|

Molecular Formula |

C4H4Cl7O2P |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

chloro-bis(2,2,2-trichloroethoxy)phosphane |

InChI |

InChI=1S/C4H4Cl7O2P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |

InChI Key |

OPIFVIONPVPSHF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(OCC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphorus Trichloride with 2,2,2-Trichloroethanol

Reaction:

$$ \text{PCl}3 + 2 \text{Cl}3\text{CH}2\text{OH} \rightarrow \text{ClP(OCH}2\text{CCl}3)2 + 2 \text{HCl} $$This method involves direct esterification of phosphorus trichloride with 2,2,2-trichloroethanol, producing bis(2,2,2-trichloroethyl) phosphorochloridite and hydrogen chloride as a by-product.

-

- The evolution of hydrogen chloride necessitates the use of specialized apparatus resistant to corrosion.

- The reaction requires careful control to avoid partial cleavage of ester bonds due to the acidic environment from HCl.

- Organic bases may be added to neutralize HCl, though this complicates purification.

Use of 2,2,2-Trichloroethyl Chlorohydrin Analogues

Analogous to ethylene chlorohydrin methods for related phosphorochloridites, reaction with chlorohydrin derivatives can yield the target compound.

However, the formation of hydrogen chloride and potential side reactions reduce yield and complicate the process.

This method is less favored compared to direct reaction with 2,2,2-trichloroethanol or ethylene oxide derivatives due to these drawbacks.

Arbuzov Rearrangement Route

The Arbuzov rearrangement involves the thermal or chemical rearrangement of tris(2,2,2-trichloroethyl) phosphite under controlled conditions to yield bis(2,2,2-trichloroethyl) phosphorochloridite.

This method requires moderate heating and sometimes the presence of solvents such as aromatic hydrocarbons or halogenated aromatics to control reaction rate and improve yield.

The rearrangement can be influenced by alkyl halides, acetyl chloride, or chlorine, which facilitate the formation of the phosphorochloridite species.

Comparative Data Table of Preparation Methods

| Method | Reactants | Conditions | By-products | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosphorus trichloride + 2,2,2-trichloroethanol | PCl3 + Cl3CH2OH | Controlled temperature, inert atmosphere | HCl (corrosive) | Direct, good yields with proper control | Requires corrosion-resistant setup; HCl management |

| Chlorohydrin analogue method | PCl3 + Cl3CH2CH2OH (chlorohydrin) | Single stage, room to moderate temp | HCl (corrosive) | Simpler single-stage reaction | Lower yields; ester cleavage; side reactions |

| Arbuzov rearrangement | Tris(2,2,2-trichloroethyl) phosphite | Moderate heat, solvent presence | None significant | High yields; controlled reaction | Requires precursor preparation; heating control |

Summary Table of Key Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 379.22 g/mol | Calculated |

| Melting Point | 45–47 °C | Literature value |

| Boiling Point | 351 ± 42 °C (predicted) | Estimated |

| Density | 1.795 ± 0.06 g/cm³ (predicted) | Estimated |

| Solubility | Slight in chloroform, ethyl acetate | Useful for purification |

| Storage Temperature | −20 °C | To maintain stability |

| Physical Form | White to grey crystalline solid |

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trichloroethyl) phosphorochloridite undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.

Oxidation Reactions: The compound can be oxidized to form phosphorochloridate derivatives.

Hydrolysis: In the presence of water, bis(2,2,2-trichloroethyl) phosphorochloridite hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as bis(2,2,2-trichloroethyl) phosphorochloridate or bis(2,2,2-trichloroethyl) phosphoramidate can be formed.

Oxidation Products: Phosphorochloridate derivatives are the major products of oxidation reactions.

Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid are formed during hydrolysis.

Scientific Research Applications

Chemical Synthesis

Bis(2,2,2-trichloroethyl) phosphorochloridite is primarily used as a reagent in the synthesis of other organophosphorus compounds. It facilitates the phosphorylation of alcohols and phenols, leading to the formation of phosphonates and phosphoric acid derivatives. This property is particularly useful in organic chemistry for creating complex molecules with phosphorus functionalities .

Biochemistry

In biochemical research, this compound serves as a phosphorylating agent in the synthesis of nucleoside phosphate derivatives. Notably, it has been employed to prepare 5′-bis(2,2,2-trichloroethyl) phosphate derivatives of nucleosides such as AZT (zidovudine) and ddCyd (dideoxycytidine). These derivatives are investigated for their potential as membrane-soluble pro-drugs for anti-HIV therapy, enhancing drug delivery across cellular membranes .

Pharmaceutical Development

The reactivity of bis(2,2,2-trichloroethyl) phosphorochloridite makes it a candidate for drug development. Its ability to modify nucleosides can lead to new antiviral agents that may be more effective in treating viral infections such as HIV. Research indicates that these modified nucleosides can inhibit the reverse transcriptase enzyme crucial for viral replication .

Industrial Applications

In industrial settings, bis(2,2,2-trichloroethyl) phosphorochloridite is utilized in producing flame retardants and plasticizers. Its chemical properties allow it to enhance the thermal stability of polymers and other materials used in various applications .

Case Study 1: Nucleoside Phosphorylation

A study conducted on the synthesis of 5′-phosphate derivatives demonstrated that using bis(2,2,2-trichloroethyl) phosphorochloridite allowed for efficient phosphorylation of nucleosides. The resulting compounds exhibited improved membrane permeability compared to their unmodified counterparts. This characteristic is critical for developing effective antiviral therapies .

Case Study 2: Synthesis of Cyclic Phosphate Esters

Research has shown that bis(2,2,2-trichloroethyl) phosphorochloridite can be used to synthesize cyclic phosphate esters from sugar derivatives. These cyclic compounds have potential applications in glycoscience and can serve as intermediates in the development of carbohydrate-based drugs .

Chemical Reactions Involving Bis(2,2,2-trichloroethyl) Phosphorochloridite

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution Reactions | Reacts with nucleophiles (e.g., amines or alcohols) leading to substitution | Various substituted phosphonates |

| Hydrolysis | Hydrolyzes in the presence of water | Phosphonic acid derivatives |

Mechanism of Action

The mechanism of action of bis(2,2,2-trichloroethyl) phosphorochloridite involves its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group. The compound can readily undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of TCE-POCl with four related phosphorylating agents:

Reactivity and Stability

- TCE-POCl : Balances reactivity and stability. The TCE groups resist acidic conditions (e.g., TFA) but are incompatible with piperidine, limiting use in Fmoc-based peptide synthesis .

- (2-Bromoethyl)-phosphorylchloride : Bromine’s superior leaving-group ability increases reactivity in SN2 reactions but reduces storage stability compared to TCE-POCl .

- Tetrachloroethyl Analogues : Enhanced steric hindrance from additional chlorines slows reaction kinetics, requiring higher temperatures for activation .

Deprotection Efficiency

- TCE-POCl : Deprotection with Zn/HOAc achieves >90% yield under ambient conditions, minimizing substrate degradation .

- Benzyl Phosphates: More stable than TCE derivatives in pyridine but require harsher conditions (e.g., hydrogenolysis) for deprotection .

Research Findings and Limitations

- Advantages of TCE-POCl: High regioselectivity in oligonucleotide synthesis . Compatibility with TFA and hydrogenolysis under acidic conditions .

- Limitations: Instability in basic environments (e.g., piperidine) restricts use in Fmoc chemistry . Limited applicability for large-scale industrial processes due to cost and handling challenges.

- Comparative Insights: Bromoethyl and tetrachloroethyl analogues offer niche reactivity but lack the balanced profile of TCE-POCl . Chemotherapeutic phosphoramidates (e.g., ) highlight the need for novel derivatives with improved yields.

Biological Activity

Bis(2,2,2-trichloroethyl) phosphorochloridite (BTP) is a phosphorochloridite compound that has gained attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

BTP is primarily used as a reagent for the phosphorylation of nucleotides and oligonucleotides. It can facilitate the preparation of 5'-phosphorylated 2',5'-oligoadenylates, which are crucial in various biochemical applications. The synthesis involves the reaction of 2,2,2-trichloroethyl phosphite with phosphorus oxychloride, leading to the formation of BTP as a white crystalline solid with high reactivity towards nucleophiles .

The biological activity of BTP is largely attributed to its ability to modify nucleic acids. Upon phosphorylation, it can enhance the stability and efficacy of oligonucleotides, making them more effective in therapeutic applications. The phosphorylated products exhibit increased resistance to enzymatic degradation, which is vital for their function as antisense agents or in gene therapy .

Antiviral Activity

Research has demonstrated that BTP-derived compounds possess significant antiviral properties. For instance, studies indicated that certain nucleotide derivatives synthesized using BTP showed effective inhibition against HIV replication. The effective dose (ED50) was reported in the nanomolar range with no observed toxicity at concentrations up to 100 µM . The mechanism appears to involve interference with reverse transcriptase activity, leading to chain termination during viral replication.

Antitumor Activity

In addition to antiviral effects, BTP derivatives have also been evaluated for antitumor activity. A notable study highlighted that some compounds exhibited therapeutic ratios exceeding 10,000 in various cancer cell lines. These compounds were shown to induce apoptosis selectively in tumor cells while sparing normal cells .

Data Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the nucleotide backbone significantly influence biological activity. For example, substitutions at the 3' position can enhance binding affinity to target enzymes while maintaining low toxicity profiles. Understanding these relationships is crucial for designing more effective therapeutic agents based on BTP derivatives .

Q & A

Q. Methodological Insight :

- Step 1 : Dissolve the oligonucleotide precursor (e.g., 2',5'-oligoadenylate) in anhydrous acetonitrile.

- Step 2 : Add Bis(2,2,2-trichloroethyl) phosphorochloridite (1.2–1.5 equivalents) and 1H-tetrazole (3 equivalents) to activate the phosphorochloridite.

- Step 3 : Stir at room temperature for 4–6 hours under inert atmosphere.

- Step 4 : Quench with aqueous sodium bicarbonate and purify via reverse-phase HPLC.

Basic: How does the reactivity of Bis(2,2,2-trichloroethyl) phosphorochloridite compare to other phosphorochloridites in nucleotide synthesis?

This reagent exhibits higher selectivity for primary hydroxyl groups (e.g., 5'-OH in ribose) due to steric hindrance from the trichloroethyl groups. Unlike methyl or cyanoethyl phosphorochloridites, the TCE group provides stability against premature hydrolysis during synthesis, making it ideal for multi-step reactions. Post-synthesis deprotection requires reductive cleavage, distinguishing it from acid-labile protecting groups .

Advanced: How can researchers mitigate side reactions when using Bis(2,2,2-trichloroethyl) phosphorochloridite in anhydrous phosphorylation?

Q. Common Issues :

- Hydrolysis : Trace moisture can hydrolyze the phosphorochloridite to phosphoric acid derivatives.

- Overcoupling : Excess reagent may lead to di- or triphosphorylation.

Q. Optimization Strategies :

- Moisture Control : Use molecular sieves (3Å) in reaction solvents and maintain an argon/nitrogen atmosphere.

- Stoichiometry : Limit reagent to 1.2 equivalents and monitor reaction progress via TLC or ³¹P NMR.

- Temperature : Conduct reactions at 0–4°C to slow down competing hydrolysis without sacrificing yield .

Advanced: What analytical techniques are most effective for characterizing intermediates in reactions involving Bis(2,2,2-trichloroethyl) phosphorochloridite?

- ³¹P NMR : Directly tracks phosphorylation efficiency and identifies intermediates (e.g., phosphite triesters, ~125–135 ppm).

- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI-TOF) confirms molecular weights of phosphorylated products and detects byproducts (e.g., incomplete deprotection).

- HPLC : Reverse-phase columns (C18) with UV detection at 260 nm separate phosphorylated oligonucleotides from unreacted precursors .

Advanced: How can researchers address low yields in large-scale oligonucleotide phosphorylation with this reagent?

Q. Root Causes :

- Inefficient mixing in larger reaction volumes.

- Reagent degradation due to extended reaction times.

Q. Solutions :

- Segmented Addition : Divide the phosphorochloridite into 3–4 batches, adding each portion at 30-minute intervals.

- Flow Chemistry : Use continuous-flow reactors to improve mass transfer and reduce exposure to moisture.

- Post-Reaction Quenching : Immediately neutralize excess reagent with trimethyl phosphate or ethanolamine to prevent back-hydrolysis .

Basic: What safety precautions are critical when handling Bis(2,2,2-trichloroethyl) phosphorochloridite?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., chloroethyl derivatives).

- Spill Management : Absorb spills with vermiculite and dispose as halogenated waste. Avoid water, which may generate toxic gases .

Advanced: What strategies validate the completeness of TCE group removal after phosphorylation?

- Colorimetric Assay : Treat the product with zinc dust in acetic acid; incomplete deprotection yields a yellow-orange precipitate (ZnCl₂).

- ¹H NMR : Monitor the disappearance of trichloroethyl peaks (~4.8–5.2 ppm for CH₂ groups).

- Ion-Exchange Chromatography : Phosphorylated products exhibit distinct retention times compared to deprotected oligonucleotides .

Basic: What are the storage conditions to preserve the stability of Bis(2,2,2-trichloroethyl) phosphorochloridite?

Store at –20°C in sealed, argon-flushed ampoules. Desiccate with silica gel to prevent hydrolysis. Shelf life is typically 12–18 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.